1-Cyanocyclohexanecarboxamide
Description
1-Cyanocyclohexanecarboxamide (CAS: 437708-59-3) is a cyclohexane derivative featuring a carboxamide group at one position and a cyano (-CN) substituent at the adjacent carbon. The compound’s molecular formula is C₈H₁₁N₂O, with a molar mass of 151.19 g/mol.
Properties
CAS No. |
437708-59-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-cyanocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-6-8(7(10)11)4-2-1-3-5-8/h1-5H2,(H2,10,11) |
InChI Key |
ONDWZUYZRUJNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 1-Cyanocycloclohexanecarboxamide with structurally analogous compounds, highlighting substituent differences and their implications:
Physicochemical and Reactivity Differences
- Electron Effects: The -CN group in this compound withdraws electron density, increasing the acidity of the adjacent amide proton compared to electron-donating groups (e.g., -NH₂ in ). This property may accelerate hydrolysis under basic conditions .
- Solubility: Amino-substituted derivatives (e.g., 1-Amino-N-[2-(dimethylamino)ethyl]) exhibit higher water solubility due to protonatable amine groups, whereas the cyano analog is more polar but less soluble in aqueous media .
- Synthetic Utility: The ethynyl group in 1-Ethynylcyclohexanecarboxamide allows participation in Huisgen cycloaddition, a feature absent in the cyano variant .
Structural Conformation and Crystallography
Crystallographic data for Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate () reveals that substituent steric effects dictate molecular geometry. For example, bulky groups like -CN may enforce chair conformations in cyclohexane rings, influencing packing efficiency and melting points .
Research and Application Insights
- Pharmaceutical Potential: Amino- and dimethylaminoethyl-substituted analogs () are explored for neurological applications due to their ability to cross the blood-brain barrier, whereas the cyano derivative’s reactivity may limit direct therapeutic use .
- Chemical Intermediates: The cyano group’s susceptibility to hydrolysis positions this compound as a precursor for carboxylic acids or secondary amides, a pathway less feasible in hydroxy- or ethynyl-substituted analogs .
Commercial Availability and Challenges
Challenges include synthetic complexity and stability issues under prolonged storage .
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